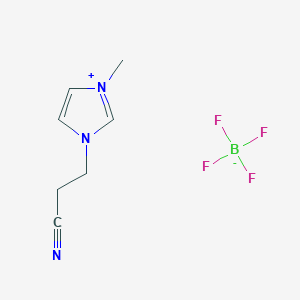

3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate

Description

3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate (CAS 683224-95-5) is an ionic liquid (IL) with the molecular formula C₇H₁₀BF₄N₃ and a molecular weight of 222.98 g/mol . It is characterized by a cyanoethyl (-CH₂CH₂CN) substituent on the imidazolium cation, which imparts unique electronic and physicochemical properties. The compound is synthesized via alkylation of N-methylimidazole with a cyanoethyl-containing precursor, followed by anion exchange with tetrafluoroborate (BF₄⁻). Its purity is typically ≥98%, and it is stored under inert conditions to maintain stability .

The cyanoethyl group enhances polarity and thermal stability, making this IL suitable for applications in catalysis, particularly under microwave-assisted conditions . Its electron-withdrawing nature stabilizes transition-metal catalysts, improving reaction efficiency in cross-coupling reactions like the Heck coupling .

Properties

Molecular Formula |

C7H10BF4N3 |

|---|---|

Molecular Weight |

222.98 g/mol |

IUPAC Name |

3-(3-methylimidazol-3-ium-1-yl)propanenitrile;tetrafluoroborate |

InChI |

InChI=1S/C7H10N3.BF4/c1-9-5-6-10(7-9)4-2-3-8;2-1(3,4)5/h5-7H,2,4H2,1H3;/q+1;-1 |

InChI Key |

JUTDYJANOWEUAY-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 1-methylimidazole with 2-cyanoethyl bromide in the presence of a suitable base, followed by the addition of tetrafluoroboric acid or its salts. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazolium salts.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds.

Biology: In biological research, 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate is employed as a tool for studying enzyme mechanisms and as a potential inhibitor for various biological targets.

Medicine: In the field of medicine, this compound has shown promise as a therapeutic agent, particularly in the treatment of certain types of cancer and infectious diseases.

Industry: In industry, it is used as a catalyst in chemical reactions, as well as in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The imidazolium ring can act as a ligand, forming complexes with metal ions, while the cyanoethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Imidazolium ILs

Key Observations :

- Functional Group Impact: The cyanoethyl group in the target compound is electron-withdrawing, increasing polarity and thermal stability compared to alkyl or aminoethyl substituents. This property enhances catalytic performance in high-temperature reactions .

- Aminoethyl vs. Cyanoethyl: The aminoethyl group in [MIEA][BF₄] enables reductive amination for glycan labeling in mass spectrometry, whereas the cyanoethyl group in the target compound is more suited for stabilizing metal catalysts .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

Table 3: Application-Specific Performance

Critical Insights :

- The target compound’s cyanoethyl group enhances microwave absorption, enabling rapid and efficient catalysis (88% yield in 5 min vs. 25% with conventional heating) .

- [MIEA][BF₄]’s aminoethyl group facilitates covalent bonding with glycans, improving ionization efficiency in ESI-MS .

Biological Activity

3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate (CAS No. 683224-95-5) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C₇H₁₀BF₄N₃

- Molecular Weight : 222.98 g/mol

- CAS Number : 683224-95-5

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀BF₄N₃ |

| Molecular Weight | 222.98 g/mol |

| CAS Number | 683224-95-5 |

The biological activity of this compound is primarily linked to its interactions with cellular targets, potentially influencing enzyme activity and cellular signaling pathways. The imidazolium structure allows for interactions with various biomolecules, which may contribute to its pharmacological effects.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and effectiveness of new compounds. Preliminary tests on similar imidazolium compounds have demonstrated varying levels of cytotoxicity against different cancer cell lines, such as HepG2 (liver cancer) and HCT116 (colon cancer). These studies typically use assays like MTT or LDH release to quantify cell viability.

Case Study: Similar Compounds

A comparative analysis with related compounds provides insights into the biological potential of this compound. For example:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Imidazolium derivative A | HepG2 | 15 | Induces apoptosis |

| Imidazolium derivative B | HCT116 | 20 | Inhibits cell cycle progression |

| This compound | TBD | TBD | TBD |

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety profile of new drugs.

Q & A

Q. What are the established synthetic routes for 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium tetrafluoroborate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of N-methylimidazole with a cyanoethyl-containing reagent. For analogous imidazolium salts (e.g., [MIEA][BF4]), tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole are reacted under controlled conditions, followed by anion exchange with NaBF4 . Key parameters include:

- Temperature : Reactions often proceed at 60–80°C to ensure complete alkylation without decomposition.

- Solvent : Anhydrous acetonitrile or dichloromethane minimizes side reactions.

- Purification : Column chromatography or recrystallization removes unreacted starting materials .

For the cyanoethyl variant, substituting the bromoethyl reagent with a cyanoethyl bromide derivative is hypothesized, though exact protocols require optimization (e.g., adjusting stoichiometry or reaction time) .

Q. What spectroscopic and chromatographic methods validate the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the imidazolium core and substituents. For example, the methyl group on the imidazolium ring appears as a singlet near δ 3.8–4.0 ppm, while cyanoethyl protons resonate as triplets (δ ~2.8–3.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-ToF verifies the molecular ion ([M]) and BF counterion. Detection of [M-BF] fragments ensures correct anion pairing .

- HPLC/LC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity, with UV detection at 254 nm for imidazolium absorption .

Advanced Research Questions

Q. How does the cyanoethyl substituent enhance this compound’s utility in glycan derivatization compared to aminoethyl analogs?

Methodological Answer: The cyanoethyl group improves hydrophobicity and ionization efficiency in mass spectrometry. In glycan profiling:

- Enhanced ESI-MS Sensitivity : Cyanoethyl’s electron-withdrawing nature stabilizes positive charges, increasing signal intensity compared to aminoethyl derivatives (e.g., 2-AB labels) .

- Chromatographic Resolution : Hydrophilic interaction liquid chromatography (HILIC) separates derivatized glycans effectively, with retention times correlating with glycan size and branching .

- Validation : Compare labeled N-glycans (e.g., from RNase B) with established standards using both MALDI-ToF and LC-ESI-MS to quantify sensitivity improvements (detection limits: femtomole range) .

Q. What strategies optimize microwave-assisted reactions using this compound as a solvent or catalyst?

Methodological Answer: Microwave irradiation significantly accelerates reactions. For Heck couplings:

- Conditions : Use 200 W power at 120°C for 5–10 minutes in a sealed vessel. This reduces reaction time from hours to minutes while improving yields (e.g., 88% for ethyl cinnamate synthesis vs. 25% under conventional heating) .

- Reusability : After reaction, extract the product with ethyl acetate, wash the ionic liquid phase with water, and reuse it for 5–6 cycles without significant activity loss .

- Mechanistic Insight : Monitor reaction progress via F NMR to track BF stability under microwave conditions .

Q. How can researchers resolve discrepancies in glycan profiling data when using this derivatizing agent?

Methodological Answer: Common issues and solutions include:

- Incomplete Derivatization : Optimize reductive amination conditions (e.g., sodium cyanoborohydride concentration, pH 5–6, 24–48 h incubation) .

- Anion Exchange Artifacts : Ensure BF purity via ion chromatography to avoid competing anions (e.g., Cl) affecting MS signals .

- Baseline Noise in LC-MS : Use pre-column conditioning with 0.1% formic acid to suppress adduct formation .

- Cross-Validation : Compare results with 2-AB-labeled glycans or native MS to confirm structural assignments .

Q. What computational or crystallographic methods elucidate this compound’s structural dynamics?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: acetonitrile/ethyl acetate). Use SHELXT for space-group determination and SHELXL for refinement, noting imidazolium ring planarity and BF tetrahedral geometry .

- DFT Calculations : Model charge distribution and anion-cation interactions using Gaussian09 (B3LYP/6-31G* basis set). Compare computed NMR shifts with experimental data to validate conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.